molecular formula C14H25NO9 B011642 Validoxylamine G CAS No. 106054-18-6

Validoxylamine G

Cat. No.: B011642
CAS No.: 106054-18-6
M. Wt: 351.35 g/mol
InChI Key: RZSPTXNJXPJAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Validoxylamine G is a natural product found in Streptomyces hygroscopicus with data available.

Properties

CAS No.

106054-18-6

Molecular Formula

C14H25NO9

Molecular Weight

351.35 g/mol

IUPAC Name

1-(hydroxymethyl)-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,4-tetrol

InChI

InChI=1S/C14H25NO9/c16-3-5-1-6(9(19)11(21)8(5)18)15-7-2-14(24,4-17)13(23)12(22)10(7)20/h1,6-13,15-24H,2-4H2

InChI Key

RZSPTXNJXPJAAB-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO

Synonyms

validoxylamine G

Origin of Product

United States

Synthesis routes and methods

Procedure details

One hundred grams of the crude powder containing validamycin G and validoxylamine G obtained in Example 1a) was submitted to column chromatography on Dowex 1×2 (OH- form, manufactured by Dow Chemicals; 1.8L), eluted with water to give validoxylamine G-containing fractions (eluate fractions 3-5 L; abbreviated as eluate fraction I' hereafter) and validamycin G-containing fractions (eluate fractions 6-8 L; abbreviated as `eluate fraction II` hereafer). The eluate fraction I and the eluate fraction II were separately concentrated to dryness to give 2.7 and 3.0 g of a crude powder, respectively. The crude powder from the eluate fraction I (2.7 g) was submitted to column chromatography on Dowex 50W x 8 (pyridine form, manufactured by Dow Chemicals Co.; 200 mL) and eluted with 0.2 M pyridine-acetate buffer (pH 6.0). In succession to the fractions containing validoxylamine B and validamycin D (eluate fractions 100-420 mL), validoxylamine G-containing fractions (eluate fractions 520-1140 mL) were eluted. The validoxylamine G-containing eluate fractions were concentrated to dryness under reduced pressure, to give a white powder (0.8 g) of validoxylamine G.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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